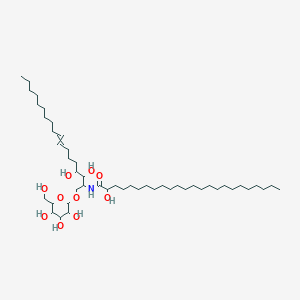

Momor-cerebroside I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cerebrosides like Momor-cerebroside I involves complex regioselective and stereoselective methodologies. A study on the total synthesis of natural cerebrosides from Euphorbiaceae highlights the detailed synthetic pathway for cerebrosides, providing insights into the regioselective and stereoselective synthesis techniques applicable to compounds like Momor-cerebroside I (Cateni, Zacchigna, Žilić, & Luca, 2007). This process showcases the intricate steps involved in constructing the cerebroside structure, starting from basic sphingolipid backbones to the attachment of sugar moieties.

Molecular Structure Analysis

Cerebrosides, including Momor-cerebroside I, have a distinctive molecular structure characterized by the presence of a sphingosine or phytosphingosine backbone linked to a fatty acid via an amide bond, and a sugar residue, typically glucose or galactose, attached through a glycosidic bond. The structure of Momor-cerebroside I was elucidated through chemical and spectroscopic evidence, revealing its composition and the geometrical isomers of its sphingosine-type or phytosphingosine-type glucocerebrosides possessing 2-hydroxy fatty acids (Jiyoung, Ju Sun Kim, & S. Kang, 2003).

Chemical Reactions and Properties

Cerebrosides, including Momor-cerebroside I, participate in various biochemical processes within cells. They are involved in cell membrane formation, cell signaling, and can act as bioactive compounds eliciting specific biological responses. For instance, cerebrosides from certain sources have been found to activate defense responses in plants, indicating their role in plant-pathogen interactions and their chemical reactivity towards eliciting physiological changes (Umemura et al., 2000).

Physical Properties Analysis

The physical properties of cerebrosides like Momor-cerebroside I are influenced by their amphiphilic nature, due to the hydrophobic ceramide part and the hydrophilic sugar moiety. These properties affect their solubility, melting points, and behavior in biological membranes. While specific data on Momor-cerebroside I's physical properties are scarce, cerebrosides generally exhibit behaviors critical for their role in membrane structures and interactions with other biomolecules.

Chemical Properties Analysis

The chemical properties of Momor-cerebroside I are characterized by its reactivity and interactions based on its functional groups. The amide bond in the ceramide part and the glycosidic bond linking the sugar moiety play crucial roles in its chemical stability and reactivity. The presence of hydroxyl groups in the sphingosine backbone and sugar residue also contribute to its ability to form hydrogen bonds and participate in biochemical reactions relevant to its biological activities.

Applications De Recherche Scientifique

Identification and Characterization : Momor-cerebroside I was identified as a major component of cerebroside molecular species isolated from the pulp of Euphoria longana (Longan Arillus), along with other cerebrosides. These cerebrosides, including Momor-cerebroside I, were found to be mixtures of geometrical isomers of sphingosine-type or phytosphingosine-type glucocerebrosides possessing 2-hydroxy fatty acids. The structures of these cerebrosides were determined based on chemical and spectroscopic evidence (Ryu, Kim, & Kang, 2003).

Biological Interactions : Studies have shown that cerebrosides, including Momor-cerebroside I, can bind to specific substances in the brain. For instance, cerebrosides were demonstrated to bind narcotics like etorphine and naloxone with high affinity. This suggests similarities between cerebroside sulfate and a purified opiate receptor from mouse brain, indicating potential interactions with brain receptors (Loh, Cho, Wu, & Way, 1974).

Agricultural Applications : Cerebrosides, including variants like Momor-cerebroside I, have been studied for their role in plant pathology. They have been found to function as elicitors, triggering defense responses in plants against diseases. For example, cerebroside elicitors, including cerebroside A, B, and C, have been observed to confer resistance to Fusarium disease in various plant species. These cerebrosides activate defense mechanisms in plants, suggesting their potential use as biologically derived control agents (Umemura et al., 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as flavonoids, have been found to interact with a wide range of molecular targets, including enzymes, receptors, and ion channels .

Biochemical Pathways

Related compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .

Result of Action

Related compounds have been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules.

Propriétés

IUPAC Name |

N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNIVVAKPLIDJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H93NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 75014953 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.